1-Chloro-2-methyl-3,4-dinitrobenzene

Übersicht

Beschreibung

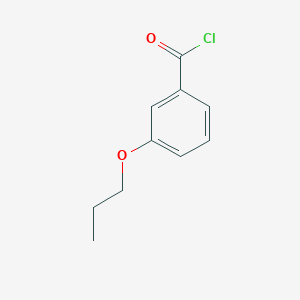

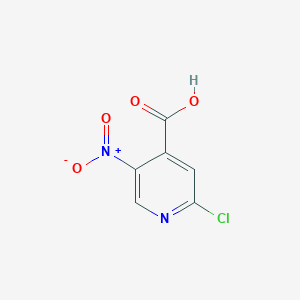

“1-Chloro-2-methyl-3,4-dinitrobenzene” is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 .

Synthesis Analysis

The synthesis of “1-Chloro-2-methyl-3,4-dinitrobenzene” can involve a nucleophilic aromatic substitution reaction . This reaction involves the displacement of a substituent in an aromatic ring by a nucleophile. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis

The molecular structure of “1-Chloro-2-methyl-3,4-dinitrobenzene” can be represented by the InChI code: 1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 .Chemical Reactions Analysis

“1-Chloro-2-methyl-3,4-dinitrobenzene” can undergo nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in the aromatic ring by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-methyl-3,4-dinitrobenzene” include a molecular weight of 216.58 and a molecular formula of C7H5ClN2O4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2-methyl-3,4-dinitrobenzene is used in various chemical synthesis processes. It’s an important building block for the synthesis of diverse heterocycles and a number of industrial chemicals .

- Methods of Application: The preparation of 1-Chloro-2-methyl-3,4-dinitrobenzene can be achieved via a multi-step process starting from chlorobenzene.

- Results or Outcomes: The specific outcomes of these synthesis processes would depend on the particular reactions and conditions used.

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The crystal and molecular structure of 1-Chloro-2-methyl-3,4-dinitrobenzene has been studied .

- Methods of Application: The compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .

- Results or Outcomes: The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .

Nucleophilic Aromatic Substitution

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2-methyl-3,4-dinitrobenzene can undergo nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .

- Methods of Application: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .

- Results or Outcomes: The specific outcomes of these reactions would depend on the particular nucleophiles and conditions used .

Determination of Glutathione S-transferases Subunits

- Scientific Field: Biochemistry

- Application Summary: 1-Chloro-2,4-dinitrobenzene was used in determination of relative amounts of individual glutathione S-transferases subunits in human tissues by reverse-phase HPLC .

- Methods of Application: The compound was used as a contact sensitizer to study the antibacterial peptides hBD-2, -3 and -4 and LL-37 induced IL-18 protein release in human keratinocytes .

- Results or Outcomes: The specific outcomes of these experiments would depend on the particular tissues and conditions used .

Increase in Vacuolar Glutathione-S Transport

- Scientific Field: Plant Physiology

- Application Summary: Exogenous application of 1-chloro-2,4-dinitrobenzene to seedlings of Vigna radiata (mung bean) increases the capacity of vacuolar membrane vesicles isolated from hypocotyls for MgATP-dependent DNP-GS transport in vitro .

- Methods of Application: The compound was applied exogenously to the seedlings .

- Results or Outcomes: The specific outcomes of these experiments would depend on the particular plants and conditions used .

Industrial Production of Azo and Sulfur Dyes

- Scientific Field: Industrial Chemistry

- Application Summary: 1-Chloro-2-methyl-3,4-dinitrobenzene is used in the industrial production of azo and sulfur dyes .

- Methods of Application: The compound is used as a precursor in the synthesis of these dyes .

- Results or Outcomes: The specific outcomes of these processes would depend on the particular dyes and conditions used .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLFULGOMUAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579152 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methyl-3,4-dinitrobenzene | |

CAS RN |

290353-56-9 | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290353-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)